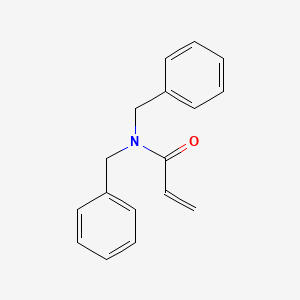
N,N-Dibenzylacrylamide
Vue d'ensemble
Description
N,N-Dibenzylacrylamide is a chemical compound consisting of aniline with two benzyl groups as substituents on the nitrogen . It crystallizes in the monoclinic crystal system .
Synthesis Analysis
One method to produce dibenzylaniline involves a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran, which yields a tin amide compound. This then reacts with benzyl bromide to yield dibenzylaniline .
Molecular Structure Analysis
The molecular formula of N,N-Dibenzylacrylamide is C17H17NO . The unit cell dimensions are a=11.751 Å b=9.060 Å c=29.522 Å, and β=94.589° .
Physical And Chemical Properties Analysis
N,N-Dibenzylacrylamide is a yellowish-white crystal . It is insoluble in water but soluble in ether and ethanol .
Applications De Recherche Scientifique
Reagent for N-Debenzylation
N,N-Dibenzylacrylamide is explored in the context of N-debenzylation. Grayson and Davis (2005) discuss using N-iodosuccinimide as a reagent for selective mono- or didebenzylation in multifunctionalized carbohydrate and amino acid derived N-dibenzylamines with neighboring O-functionality (Grayson & Davis, 2005).
Biomedical Applications
A study by Guo et al. (2017) investigates the biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide), which is widely used in biomedical applications like drug delivery systems and diagnostic assays. Their work provides critical information for the development and clinical applications of poly(N-isopropylacrylamide) in the biomedical field (Guo et al., 2017).
Peptide Phosphorylation
Perich and Johns (1988) highlight the use of dibenzyl N,N-diethylphosphoramidite as a highly reactive reagent for efficient phosphorylation of protected serine derivatives and serine-containing peptides (Perich & Johns, 1988).
Photolabile Groups in Polymer Science
Zhao et al. (2012) discuss the importance of polymers featuring photolabile groups in polymer and materials science, specifically focusing on the o-nitrobenzyl group (o-NB), which is used in photodegradable hydrogels and other applications (Zhao et al., 2012).
Light-Switchable Polymer Interactions
A 2013 study by Sobolčiak et al. describes a cationic polymer, which transforms to a zwitterionic form upon light irradiation. This property is utilized for DNA condensation and release, and switching antibacterial activity (Sobolčiak et al., 2013).
Metabolism Studies
Beckett, Coutts, and Gibson's research in 1975 focuses on the metabolism of dibenzylamine, identifying N-oxidation as a major metabolic process and NN-dibenzylhydroxylamine as the major in vitro metabolic product (Beckett, Coutts & Gibson, 1975).
Neurogenic Agents for Alzheimer's Disease
López-Iglesias et al. (2014) describe a family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids with multifunctional properties. These hybrids show neurogenic, antioxidant, cholinergic, and neuroprotective properties, making them potential drugs for Alzheimer's disease (López-Iglesias et al., 2014).
Benzylation Reactions
Selva, Marques, and Tundo (1995) discuss the use of dibenzyl carbonate for benzylation reactions, demonstrating high selectivity in mono-C-benzyl derivatives (Selva, Marques & Tundo, 1995).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dibenzylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGZOMJVVQBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451377 | |
| Record name | N,N-Dibenzylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dibenzylacrylamide | |
CAS RN |
57625-28-2 | |
| Record name | N,N-Dibenzylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



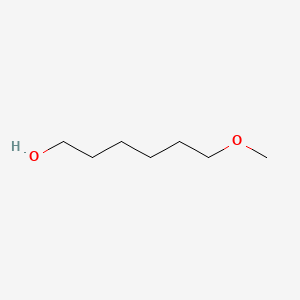
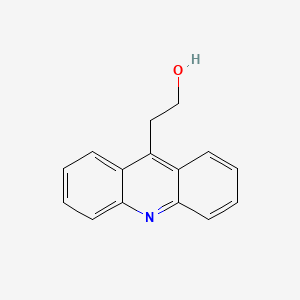
![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)
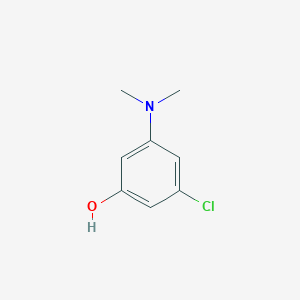
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)
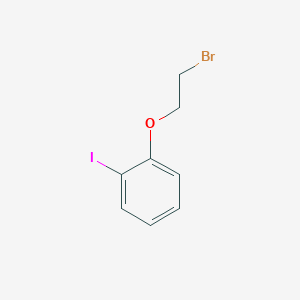
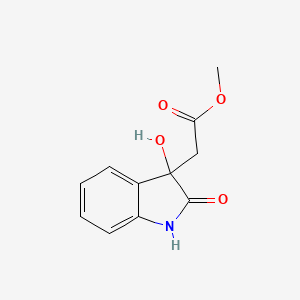
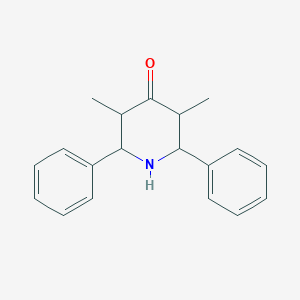
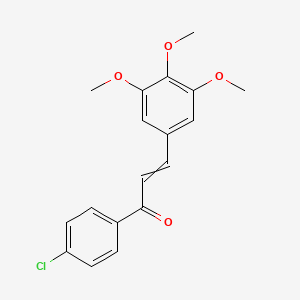
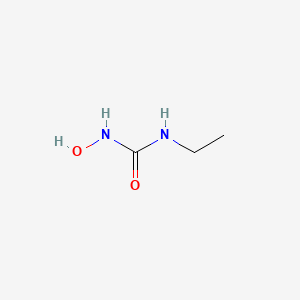
![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)
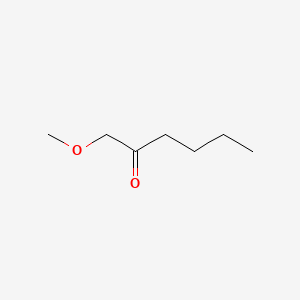
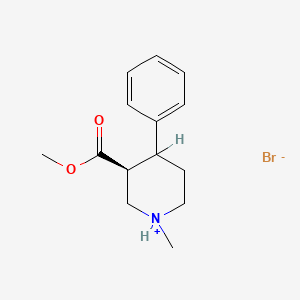
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)